Gsk-872 hydrochloride
Overview
Description
Gsk-872 hydrochloride is a potent and selective inhibitor of receptor-interacting protein kinase 3 (RIPK3). This compound is known for its high affinity binding to the RIP3 kinase domain, with an inhibitory concentration (IC50) of 1.8 nanomolar. It is primarily used in scientific research to study necroptosis, a form of programmed cell death that is distinct from apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gsk-872 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its binding affinity to RIPK3. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis technologies. The process involves large-scale reactions under stringent quality control measures to produce the compound in bulk quantities while maintaining its high purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Gsk-872 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Gsk-872 hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactivity of RIPK3 inhibitors.
Biology: To investigate the role of necroptosis in various cellular processes and diseases.
Medicine: To explore potential therapeutic applications in treating diseases associated with necroptosis, such as neurodegenerative disorders and inflammatory conditions.
Industry: To develop new drugs and therapeutic agents targeting necroptosis pathways.
Mechanism of Action
Gsk-872 hydrochloride exerts its effects by binding to the kinase domain of RIPK3, thereby inhibiting its activity. This inhibition prevents the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a key step in the necroptosis pathway. By blocking this pathway, this compound reduces cell death and inflammation associated with necroptosis.
Comparison with Similar Compounds
Similar Compounds
Zharp-99: Another potent inhibitor of RIPK3, known for its higher inhibitory activity compared to Gsk-872 hydrochloride.
Necrostatin-1: A well-known inhibitor of receptor-interacting protein kinase 1 (RIPK1), which also plays a role in necroptosis.
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting RIPK3. Unlike other inhibitors, it does not affect the activity of receptor-interacting protein kinase 1, making it a valuable tool for studying RIPK3-specific pathways and mechanisms.
Properties
IUPAC Name |
N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2.ClH/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19;/h3-12H,1-2H3,(H,20,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCVPZFWFZKUJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.